3-Methoxyphthalic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-methoxyphthalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O5/c1-14-6-4-2-3-5(8(10)11)7(6)9(12)13/h2-4H,1H3,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DULQZGQVLHMCAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20311165 | |
| Record name | 3-methoxyphthalic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20311165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14963-97-4 | |
| Record name | 14963-97-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=239374 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-methoxyphthalic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20311165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 Methoxyphthalic Acid and Precursors
Classical Synthetic Approaches to Phthalic Acid Derivatives
Classical synthetic routes to phthalic acid derivatives often rely on multi-step sequences involving functional group interconversions on a pre-existing aromatic ring. These methods are foundational in organic synthesis and provide reliable pathways to a variety of substituted phthalic acids.
Synthesis from Nitro-Substituted Phthalic Acid Precursors
A well-established strategy for introducing functional groups onto an aromatic ring involves the use of a nitro-substituted intermediate. This approach typically begins with the nitration of a suitable phthalic acid derivative. The resulting nitro compound can then undergo a series of transformations to yield the desired product.
The key steps in this methodology are:
Nitration: Introduction of a nitro group (–NO₂) onto the aromatic ring via electrophilic aromatic substitution.
Reduction: The nitro group is reduced to an amino group (–NH₂), typically using reducing agents like tin or iron in acidic media.
Diazotization: The primary amino group is converted into a diazonium salt (–N₂⁺) by treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures.
Substitution: The diazonium group is an excellent leaving group and can be replaced by a variety of nucleophiles. To introduce a methoxy (B1213986) group, the diazonium salt can be warmed in the presence of methanol (B129727) or subjected to a copper-catalyzed reaction.
A particularly effective method for replacing the diazonium group is the Sandmeyer reaction . wikipedia.orglscollege.ac.in This reaction utilizes copper(I) salts as catalysts to facilitate the substitution of the diazonium group with nucleophiles. quora.combyjus.com For the synthesis of a methoxy derivative, this would involve the displacement of the diazonium group in the presence of a copper(I) catalyst and a source of the methoxy group. This method is advantageous due to its wide applicability for introducing various functionalities onto an aromatic ring, which would otherwise be difficult to achieve through direct substitution. organic-chemistry.org
Advanced and Stereoselective Synthetic Strategies for 3-Methoxyphthalic Anhydride (B1165640) and its Derivatives
Modern synthetic chemistry offers more sophisticated and efficient routes to complex molecules, including substituted phthalic anhydrides. These methods often involve building the aromatic ring system through cycloaddition reactions or employing highly selective biocatalysts.
Diels-Alder Cycloaddition Reactions in the Formation of Methoxyphthalic Systems
The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for constructing six-membered rings with high regio- and stereocontrol. nih.gov This reaction involves the combination of a conjugated diene with a dienophile to form a cyclohexene (B86901) derivative, which can then be aromatized to yield the desired substituted phthalic system.
Furan and its derivatives can act as the diene component in Diels-Alder reactions. The reaction of a substituted furan, such as a methoxyfuran, with a dienophile like maleic anhydride results in the formation of an oxabicyclic adduct. This intermediate can subsequently be converted to the corresponding substituted phthalic anhydride. The process typically involves an acid-catalyzed dehydration step, which leads to the aromatization of the newly formed six-membered ring. This approach provides a direct route to substituted aromatics from non-aromatic, renewable precursors.
Substituted butadienes are classic dienes for the Diels-Alder reaction. researchgate.net To construct a phthalic acid derivative, a substituted butadiene can be reacted with a dienophile containing a carbon-carbon triple bond, such as dimethyl acetylenedicarboxylate (B1228247). study.com The initial cycloaddition yields a cyclohexadiene derivative. Subsequent oxidation or dehydrogenation of this adduct leads to the formation of the aromatic ring.
The use of a methoxy-substituted butadiene, such as 1-methoxy-1,3-butadiene, in reaction with dimethyl acetylenedicarboxylate would directly introduce the methoxy group and the two ester functionalities required for the phthalate (B1215562) system. The reactivity of the diene can be enhanced by the presence of electron-donating groups, like the methoxy group. nih.govorgsyn.org
Table 1: Overview of Diels-Alder Strategies for Methoxyphthalic Systems
| Diene Component | Dienophile Component | Intermediate Product | Aromatization Method |
| Methoxyfuran | Maleic Anhydride | Oxabicyclic Adduct | Acid-catalyzed Dehydration |
| Methoxy-substituted Butadiene | Dimethyl Acetylenedicarboxylate | Substituted Cyclohexadiene | Oxidation/Dehydrogenation |
Chemoenzymatic and Biocatalytic Routes to Methoxy-Substituted Aromatic Acids
Chemoenzymatic synthesis combines the versatility of chemical reactions with the high selectivity of biological catalysts (enzymes). beilstein-journals.orgnih.gov This approach offers a greener and more efficient alternative to traditional organic synthesis, often proceeding under mild conditions with high regio- and stereoselectivity. nih.gov
Biocatalytic strategies for synthesizing methoxy-substituted aromatic acids can involve several approaches:
Enzymatic Oxidation: Enzymes such as cytochrome P450 monooxygenases or dioxygenases can selectively hydroxylate an aromatic precursor. The resulting hydroxyl group can then be chemically converted to a methoxy group via methylation. wikipedia.org For instance, a P450 enzyme from Rhodopseudomonas palustris has been shown to oxidize para-substituted benzoic acids, and similar enzymes could be engineered or selected for activity on other isomers. ebi.ac.uk
Enzymatic Carboxylation/Decarboxylation: Specific enzymes can catalyze the addition or removal of carboxyl groups from phenolic compounds, offering a route to control the synthesis of aromatic acids. nih.gov
Whole-Cell Biotransformation: Utilizing whole microbial cells can be advantageous as they contain the necessary enzymes and cofactors to perform multi-step transformations. A microorganism could be engineered or selected to convert a simple, methoxy-substituted aromatic precursor into 3-methoxyphthalic acid through a series of metabolic reactions.
These biocatalytic methods are at the forefront of sustainable chemical manufacturing, minimizing the use of harsh reagents and reducing the generation of hazardous waste.
Table 2: Comparison of Synthetic Approaches
| Synthetic Strategy | Key Advantages | Key Challenges |
| Classical (from Nitro-precursors) | Well-established, reliable chemistry; versatile for many substitutions. | Multi-step process; use of harsh reagents (strong acids, reducing agents). |
| Diels-Alder Cycloaddition | High efficiency in ring formation; good control over substitution patterns. | Requires specific diene/dienophile precursors; aromatization step needed. |
| Chemoenzymatic/Biocatalytic | High selectivity (regio-, stereo-); mild reaction conditions; environmentally benign. | Enzyme discovery and optimization can be time-consuming; substrate scope may be limited. |
Derivatization and Functionalization Strategies for this compound
This compound possesses two carboxylic acid functionalities that are prime sites for chemical modification. These groups can be readily converted into other functional groups, such as anhydrides, esters, and amides, making the molecule a versatile synthon in organic chemistry.
Preparation of 3-Methoxyphthalic Anhydride
3-Methoxyphthalic anhydride is a key derivative and a valuable building block, particularly in the synthesis of complex molecules like anthracycline antibiotics. tandfonline.com Its preparation can be achieved through several routes.
A classic, though often low-yield, synthesis has utilized 3-nitrophthalic acid as a starting material. tandfonline.com More modern and convenient methods often employ Diels-Alder reactions. One such reported synthesis involves the reaction of 3-methoxy-2-pyrone with an appropriate dienophile to construct the substituted benzene (B151609) ring system, which is then converted to the anhydride. tandfonline.com
Another effective approach starts with the reaction of dihydroanisole with diethyl acetylenedicarboxylate, which produces diethyl 3-methoxyphthalate in high yield (86%). acs.org The conventional method to convert this diester to the anhydride involves alkaline hydrolysis to the diacid, followed by dehydration. acs.org However, a more direct conversion can be achieved by heating the diethyl ester with a small amount of boron trifluoride etherate. acs.org
Table 2: Synthetic Approaches to 3-Methoxyphthalic Anhydride
| Method | Key Precursors | Description | Reference |
|---|---|---|---|
| Classical Synthesis | 3-Nitrophthalic acid | A multi-step process, noted for having a low overall yield. | tandfonline.com |
| Diels-Alder Reaction | 3-Methoxy-2-pyrone | A convenient cycloaddition strategy to form the core phthalic scaffold. | tandfonline.com |
| Diester Conversion | Dihydroanisole, Diethyl acetylenedicarboxylate | Forms diethyl 3-methoxyphthalate, which is then converted to the anhydride, potentially via direct heating with a catalyst. | acs.org |
Esterification and Amidation of the Carboxylic Acid Functionalities
The two carboxylic acid groups of this compound can be converted into a wide array of esters and amides, which modifies the molecule's physical and chemical properties for various applications.
Esterification is the reaction of a carboxylic acid with an alcohol to form an ester and water. byjus.comyoutube.com This reaction is typically slow and reversible, requiring a catalyst, usually a strong acid like concentrated sulfuric acid. chemguide.co.uk The Fischer esterification is a common method where the carboxylic acid is heated with an excess of the alcohol in the presence of an acid catalyst. commonorganicchemistry.commasterorganicchemistry.com For this compound, reaction with a simple alcohol like methanol or ethanol (B145695) under these conditions would yield the corresponding dimethyl or diethyl esters. For more sensitive substrates where strong acid is not tolerated, alternative methods like the Steglich esterification, which uses dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), can be employed. commonorganicchemistry.com
Amidation involves the reaction of a carboxylic acid with an amine to form an amide. The direct reaction is often challenging because the acidic carboxylic acid and the basic amine readily form a stable ammonium (B1175870) carboxylate salt, which resists further reaction. sciepub.com Therefore, the carboxylic acid group typically needs to be "activated." This can be achieved by converting the acid to a more reactive derivative, such as an acid chloride or anhydride. sciepub.com Alternatively, coupling reagents like carbodiimides (e.g., DCC, EDC) are widely used to facilitate the direct formation of the amide bond. sciepub.comnih.gov In recent years, greener catalytic methods have been developed for direct amidation, using catalysts such as boric acid or various metal complexes to avoid the use of stoichiometric activating agents and reduce waste. sciepub.comsigmaaldrich.com These methods could be applied to this compound to synthesize a variety of mono- or di-amides by selecting the appropriate amine.
Table 3: General Functionalization Reactions for Carboxylic Acids
| Transformation | Reagents/Conditions | Description | Reference |
|---|---|---|---|
| Fischer Esterification | Alcohol, Strong Acid Catalyst (e.g., H₂SO₄), Heat | Equilibrium-driven reaction suitable for simple primary and secondary alcohols. | commonorganicchemistry.commasterorganicchemistry.com |
| Steglich Esterification | Alcohol, DCC, DMAP | A mild method suitable for acid-sensitive substrates. | commonorganicchemistry.com |
| Amidation via Coupling Agents | Amine, Coupling Agent (e.g., DCC, EDC) | Mediates the direct formation of an amide bond by activating the carboxylic acid. | sciepub.com |
| Catalytic Amidation | Amine, Catalyst (e.g., Boric Acid) | A greener alternative that avoids stoichiometric activators and reduces waste. | sciepub.comsigmaaldrich.com |
Applications and Advanced Research Directions for 3 Methoxyphthalic Acid
Applications in Pharmaceutical and Medicinal Chemistry
As a Key Synthon for the Total Synthesis of Anthracycline Antibiotics
3-Methoxyphthalic acid, particularly in its anhydride (B1165640) form (3-methoxyphthalic anhydride), has been identified as a valuable synthon in the total synthesis of antibiotics belonging to the anthracycline family. tandfonline.com Anthracyclines, such as doxorubicin (B1662922) and daunorubicin, are a class of potent chemotherapeutic agents used in the treatment of various cancers. researchgate.net The complex molecular architecture of these compounds necessitates multi-step synthetic routes, where strategically functionalized building blocks are essential.
The structure of 3-methoxyphthalic anhydride makes it a suitable precursor for constructing the aromatic core of anthracyclinones, the aglycone portion of anthracyclines. tandfonline.comresearchgate.net Research has highlighted its role in Diels-Alder reactions to build the polycyclic framework of these molecules. tandfonline.com A convenient synthesis of 3-methoxyphthalic anhydride for this purpose has been developed, underscoring its importance in facilitating the production of these medically significant anticancer drugs. tandfonline.com The use of precursors like 3-ethoxyphthalic acid is also noted as a strategy in preparing pharmaceutically important hydroxyanthraquinones, further emphasizing the role of substituted phthalic acids in this domain. researchgate.net
Intermediate in the Development of Novel Therapeutic Agents (by analogy)
By analogy to other phthalic acid derivatives, this compound serves as a crucial pharmaceutical intermediate in the broader field of drug development. mdpi.comnih.govresearchgate.netnih.gov Pharmaceutical intermediates are the chemical building blocks that form the foundation for the synthesis of Active Pharmaceutical Ingredients (APIs). douwin-chem.com The functional groups of this compound—the carboxylic acid moieties and the methoxy (B1213986) group on the aromatic ring—offer versatile handles for chemical modification, allowing medicinal chemists to construct complex molecules with desired therapeutic properties.
The phthalazine scaffold, derived from phthalic acid, is of considerable importance in pharmaceutical chemistry and is recognized as a key pharmacophore in a wide range of therapeutic agents, including anticancer, anti-inflammatory, and antimicrobial drugs. researchgate.net Furthermore, recent studies have focused on designing novel anticancer tyrosine kinase inhibitors based on isophthalic and terephthalic acid derivatives, which are isomers of phthalic acid. mdpi.comnih.gov These studies demonstrate the utility of the benzenedicarboxylic acid framework as a structural scaffold for developing potential protein kinase inhibitors. mdpi.comnih.gov This suggests a strong potential for this compound to be used in synthesizing new chemical entities with various biological activities, including potential applications as antitumor and antioxidant agents through the synthesis of novel phthalocyanine derivatives. rsc.org
| Intermediate Type | Role in Drug Development | Example Application (by analogy) |
| Phthalic Acid Derivatives | Serve as foundational scaffolds for building complex APIs. | Synthesis of phthalazine-based anticancer agents. researchgate.netnih.gov |
| Isophthalic/Terephthalic Acids | Act as structural frameworks for enzyme inhibitors. | Development of novel tyrosine kinase inhibitors for cancer therapy. mdpi.comnih.gov |
| Phthalonitrile Derivatives | Precursors for creating large, functional macrocycles. | Synthesis of phthalocyanines with potential antioxidant and antitumor properties. rsc.org |
Potential in Materials Science and Polymer Chemistry
Precursor for Advanced Polymeric Materials and Copolymers (by analogy to other phthalic acid derivatives)
Drawing parallels from the widespread industrial use of its parent compound, phthalic anhydride, this compound holds potential as a precursor for a variety of advanced polymeric materials. Phthalic anhydride is a critical raw material in the production of numerous synthetic resins. douwin-chem.com It is a key ingredient in the manufacture of unsaturated polyester resins, which are fundamental components of fiberglass-reinforced plastics used in construction and automotive industries. gst-chem.com It is also essential for producing alkyd resins, which are widely used in high-quality paints and coatings due to their excellent adhesion and durability. douwin-chem.comgst-chem.com
The dicarboxylic acid structure of this compound allows it to undergo polycondensation reactions with diols to form polyesters. The presence of the methoxy group could impart unique properties to the resulting polymer, such as altered solubility, thermal stability, or optical characteristics. By incorporating this compound as a monomer, it is conceivable to synthesize novel copolymers with tailored functionalities for specialized applications. For instance, palm oil-based alkyds are prepared through esterification with phthalic anhydride to create UV-curable coatings, suggesting that modified phthalic acids could be used to develop new functional polymers. rsc.org
Development of Bio-based Plasticizers and Additives (by analogy to 3-methylphthalic acid esters)
By analogy to closely related phthalate (B1215562) esters, derivatives of this compound could be developed as bio-based plasticizers. Phthalate esters are the most common type of plasticizer, added to polymers like polyvinyl chloride (PVC) to enhance flexibility and durability. kinampark.comacs.org However, due to environmental and health concerns associated with traditional phthalates, there is a significant drive toward developing safer, bio-based alternatives. acstech.comalfa-chemistry.com
Research into bio-based plasticizers has explored various renewable feedstocks, including vegetable oils, citric acid, and tartaric acid. acs.orgalfa-chemistry.com The goal is to create plasticizers that offer comparable or superior performance to conventional phthalates without their adverse effects. kinampark.com The molecular structure of a plasticizer, including the nature of its alkyl chains and aromatic core, is crucial to its efficiency and properties. acs.org Esters of this compound, potentially synthesized from bio-based alcohols, could offer a unique combination of polarity and steric bulk, leading to novel plasticizing properties. The development of such compounds would align with the growing demand for sustainable and environmentally friendly additives in the plastics industry. researchgate.net
| Plasticizer Type | Source | Primary Application | Key Advantage |
| Traditional Phthalates (e.g., DOP) | Petroleum-based | Softening PVC for cables, flooring, etc. | High performance, low cost. acs.org |
| Epoxidized Soybean Oil (ESO) | Bio-based (Soybean Oil) | Plasticizer and heat stabilizer for PVC. alfa-chemistry.com | Renewable source, non-toxic. |
| Citrate Esters (e.g., ATBC) | Bio-based (Citric Acid) | Phthalate substitute for PLA, PVC. alfa-chemistry.com | Biodegradable, suitable for food contact. |
| Tartaric Acid Esters | Bio-based (Tartaric Acid) | Potential replacement for DOP in soft PVC. acs.org | Green, biodegradable, effective plasticization. acs.org |
Catalytic and Industrial Applications of this compound and its Derivatives
While specific large-scale industrial applications of this compound are not extensively documented, the utility of its parent compound, phthalic anhydride, provides a strong indication of its potential uses. Phthalic anhydride is a commodity chemical of significant industrial importance, primarily produced through the catalytic oxidation of ortho-xylene or naphthalene (B1677914). gst-chem.comwikipedia.org
The major industrial applications of phthalic anhydride, and by extension, derivatives like this compound, include:
Plasticizer Production : The largest use of phthalic anhydride is in the manufacturing of phthalate esters, which function as plasticizers for PVC and other plastics. gst-chem.compenpet.com
Resin Synthesis : It is a vital intermediate for producing polyester resins, alkyd resins for paints and coatings, and polyimides. penpet.com
Dyes and Pigments : The dye industry utilizes phthalic anhydride as a precursor for creating various durable colors. gst-chem.com
Curing Agent : It can be used as a curing agent for epoxy resins, yielding products with excellent mechanical and electrical properties. douwin-chem.com
The methoxy group on this compound could be leveraged in catalytic processes. For instance, the compound could serve as a ligand in organometallic catalysis or as a precursor in the synthesis of more complex catalysts. In a different context, research has shown that phthalic acid can mediate the structure of precursors used to synthesize carbon nitride (CN) photocatalysts, suggesting a role for phthalic acid derivatives in the development of materials for environmental remediation. researchgate.net
Emerging Research Areas in Synthesis and Biological Activity
The exploration of novel synthetic routes and the expansion of the known biological activities of this compound and its derivatives represent a burgeoning field in medicinal and materials chemistry. Researchers are focusing on developing more efficient and environmentally benign synthetic methods while simultaneously investigating new therapeutic applications for these compounds.
Advancements in Synthetic Methodologies
Recent research has emphasized the development of catalytic systems and green chemistry approaches for the synthesis of substituted phthalic acid derivatives. While specific studies on this compound are limited, emerging trends in the synthesis of related compounds offer insights into future research directions. One promising area is the use of palladium-catalyzed C-H bond activation and carbonylation reactions. This approach allows for the direct introduction of carboxyl groups onto an aromatic ring, potentially offering a more efficient route to phthalic acid derivatives from simpler precursors.
Another area of growing interest is biocatalysis. The use of enzymes or whole-cell systems for the synthesis of fine chemicals is gaining traction due to high selectivity and mild reaction conditions. While not yet applied extensively to this compound, the successful enzymatic synthesis of other aromatic compounds suggests that biocatalytic routes could be a future avenue for its production.
Furthermore, flow chemistry is emerging as a powerful tool for the synthesis of organic compounds, offering advantages such as improved safety, scalability, and reaction control. The application of flow chemistry to the synthesis of this compound could lead to more efficient and reproducible production processes.
Expanding Biological and Pharmacological Activities
The biological activities of phthalic acid derivatives are a subject of ongoing investigation. While much of the historical focus has been on the endocrine-disrupting properties of some phthalate esters, newer research is exploring the therapeutic potential of specific substituted phthalic acids and their analogs.
Derivatives of isophthalic and terephthalic acids have recently been investigated as potential inhibitors of protein kinases, a class of enzymes often implicated in cancer. Novel isophthalic acid derivatives have shown significant inhibitory activity against cancer cell lines, including those from liver, renal, breast, and lung carcinomas mdpi.com. These findings suggest that this compound and its derivatives could be valuable scaffolds for the design of new anticancer agents.
Moreover, the methoxy substitution on aromatic rings is a common motif in many biologically active natural products and synthetic drugs. The presence of a methoxy group can influence a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. Research into methoxy-substituted resveratrol analogs, for instance, has revealed significant anti-platelet and anti-cancer properties mdpi.com. This underscores the potential for discovering novel biological activities for this compound derivatives.
The development of novel phthalimide analogs, which can be synthesized from phthalic acids, continues to be a fruitful area of research. These compounds have been shown to possess a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties nih.gov. The synthesis of novel phthalimides from this compound could, therefore, lead to the discovery of new therapeutic agents.
Future research will likely focus on the synthesis of a broader range of this compound derivatives and a more comprehensive evaluation of their biological activities. This includes screening for activity against a wider array of therapeutic targets and the use of advanced computational methods to guide the design of more potent and selective compounds.
Table 1: Emerging Synthetic Methodologies for Substituted Phthalic Acids
| Methodology | Description | Potential Advantages |
| Palladium-Catalyzed C-H Carbonylation | Direct introduction of a carboxyl group onto an aromatic C-H bond using a palladium catalyst and a carbon monoxide source. | High atom economy, potential for late-stage functionalization. |
| Biocatalysis | Use of enzymes or whole microorganisms to catalyze the synthesis. | High selectivity (regio-, stereo-, enantio-), mild reaction conditions, environmentally friendly. |
| Flow Chemistry | Performing reactions in a continuous flowing stream rather than in a batch reactor. | Improved safety, better heat and mass transfer, easier scalability, and automation. |
Table 2: Investigated Biological Activities of Related Phthalic Acid and Methoxy-Substituted Aromatic Derivatives
| Compound Class | Biological Activity | Research Findings | Reference |
| Isophthalic Acid Derivatives | Anticancer | Showed high inhibitory activity against various cancer cell lines (K562, HL-60, MCF-7, HepG2). | mdpi.com |
| Methoxy-Substituted Resveratrol Analogs | Anti-platelet, Anticancer | Demonstrated significant anti-platelet and anti-proliferative activity against cancer cells. | mdpi.com |
| Novel Phthalimide Analogs | Antimicrobial, Anticancer | Exhibited broad-spectrum antimicrobial and anticancer activity. | nih.gov |
Q & A
Q. What are the recommended methods for purifying 3-Methoxyphthalic acid in laboratory settings?
To ensure high purity, researchers should employ recrystallization using solvents like methanol or ethanol, guided by solubility data. Vortexing, sonication, or controlled heating (≤50°C) can aid in dissolving the compound during preparation. Analytical techniques such as reverse-phase HPLC or UV-spectroscopy should verify purity (>98% by COA) .
Q. How should researchers handle and store this compound to maintain stability?
Store the compound in airtight containers at 4–25°C, protected from moisture and heat. Incompatible with strong acids/bases and oxidizing agents. Use EN 374-certified gloves and protective eyewear during handling to avoid contamination .
Q. What analytical techniques confirm the identity and purity of this compound?
Reverse-phase HPLC (retention time: ~5.0–5.2 minutes) coupled with UV-Vis spectroscopy (λmax ~270 nm) provides preliminary identification. Confirmatory analysis requires LC-ESI-MS in negative ion mode, observing [M−H]⁻ at m/z 195, and fragmentation patterns (e.g., m/z 179 for H₂O loss) .
Advanced Research Questions
Q. How can oxidative degradation pathways leading to this compound formation be systematically studied?
Simulate degradation using model systems like anthracycline drugs (e.g., doxorubicin) with oxidizing agents (e.g., H₂O₂/MbIII). Monitor reaction kinetics via UV-spectroscopy (240–400 nm) and quantify intermediates using HPLC with diode-array detection. Validate products via MS/MS fragmentation patterns and comparison with synthetic standards .
Q. What advanced spectroscopic methods distinguish this compound from structurally similar metabolites?
High-resolution QTOF-MS (mass accuracy <5 ppm) resolves isobaric interferences. For structural elucidation, perform tandem MS (MS/MS) in product-ion mode to identify diagnostic fragments (e.g., m/z 135 for decarboxylation). Pair with NMR (¹H/¹³C) to confirm methoxy and carboxylic acid groups .
Q. How do reaction conditions influence the yield and kinetics of this compound formation?
Optimize oxidant concentration (e.g., 0.1–1.0 mM MbIII) and pH (4.0–7.0) to balance degradation efficiency and product stability. Use pseudo-first-order kinetics models to calculate rate constants. Control temperature (25–37°C) to mimic physiological or accelerated conditions .
Q. What strategies resolve contradictory data in identifying this compound within complex mixtures?
Cross-validate using orthogonal methods:
- Chromatography : Compare retention times across HPLC and GC columns.
- Spectroscopy : Match UV-Vis profiles (200–300 nm) and IR carbonyl stretches (~1700 cm⁻¹).
- Isotopic labeling : Track ¹³C-labeled carboxyl groups in degradation studies. Discrepancies due to matrix effects require sample cleanup via solid-phase extraction .
Q. How is this compound implicated in antioxidant assay systems like ABTS/PP decolorization?
Design experiments to monitor its formation during ABTS•⁺ scavenging. Use LC-MS to confirm absence of adducts and quantify oxidation products. Correlate kinetic data (e.g., IC₅₀) with structural features (e.g., methoxy group’s electron-donating effect) to infer reaction mechanisms .
Key Considerations for Experimental Design
- Contradiction Management : Address variability in degradation byproducts by standardizing protocols (e.g., ISO/IEC 17025) and using certified reference materials.
- Safety Protocols : Follow JIS T 8151/8116 standards for respiratory and hand protection during large-scale syntheses .
- Data Reproducibility : Archive raw spectral data (e.g., .RAW files from MS) and metadata (e.g., column batch numbers) for audit trails.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
